![molecular formula C12H10N4O2S B3022531 2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 362004-43-1](/img/structure/B3022531.png)

2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Descripción general

Descripción

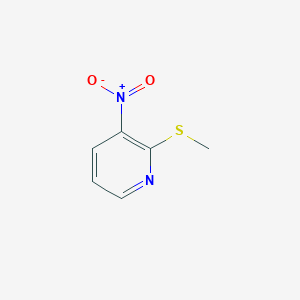

The compound “2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione” is a derivative of 1,2,4-triazole . The 1,2,4-triazole derivatives are known for their wide range of biological properties and are considered as one of the most important active pharmaceutical scaffolds . These compounds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

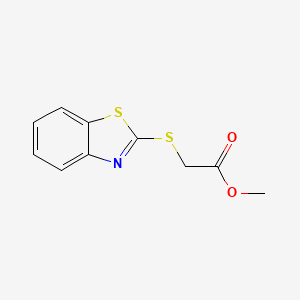

The synthesis of 1,2,4-triazole derivatives, including “2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione”, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis . The yield of the synthesis process was reported to be around 82% .Molecular Structure Analysis

The molecular structure of “2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione” was confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis . The 1 H, 1 H-COSY spectrum of the compound showed the presence of a doublet at δ = 7.75 ppm and a triplet at δ = 7.50 ppm with equal coupling constant 3 J = 6.7 Hz for 2-H and 3-H protons .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione” include carbethoxymethylation of the amino mercapto triazole using ethylchloro or bromoacetate either under microwave or conventional heating, which resulted in S -alkylation, forming the uncyclic product .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione” were determined by various spectroscopic techniques. The FT-IR spectrum showed peaks at 2927 (C-H, aromatic), 2838 (C-H, aliphatic), 1608 (C=N), 1580 (C=C) . The 1 H NMR spectrum showed signals at various chemical shifts . The compound was reported to be a white solid .Aplicaciones Científicas De Investigación

- Researchers have explored the antimicrobial potential of this compound. For instance, derivatives containing a 5-mercapto-1,3,4-oxadiazole ring linked to the 1,2,4-triazole nucleus have demonstrated good antimicrobial activities against various microorganisms . Further investigations into its mechanism of action and potential therapeutic use are warranted.

- One of the derivatives of this compound showed remarkable cytotoxic activity against various cancer cell lines, with IC50 values in the nanomolar range . This finding suggests its potential as an anticancer agent, although more studies are needed to understand its mode of action and safety profile.

- The compound’s crystal structures reveal extensive hydrogen bonding interactions between cations and anions, leading to complex 3D networks. These networks contribute to its high density, insensitivity, and thermal stability . Researchers have explored its use in materials science, including energetic materials and propellants.

Antimicrobial Activity

Cytotoxicity Against Cancer Cells

Complex 3D Networks and Material Properties

Mecanismo De Acción

Target of Action

The primary target of the compound, also known as 2-(2-(5-Mercapto-1H-1,2,4-triazol-3-yl)ethyl)isoindoline-1,3-dione, is the heme protein . This protein plays a crucial role in the cytochrome P-450-dependent 14α-demethylation of lanosterol , a critical step in the biosynthesis of ergosterol, a major component of the fungal cell membrane .

Mode of Action

The compound interacts with its target, the heme protein, by forming hydrogen bonds . This interaction inhibits the cytochrome P-450-dependent 14α-demethylation of lanosterol , thereby disrupting the synthesis of ergosterol. The disruption in ergosterol synthesis leads to alterations in the cell membrane of the fungi, affecting its integrity and function .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway . By inhibiting the 14α-demethylation step, it prevents the conversion of lanosterol to ergosterol . This leads to a decrease in ergosterol levels and an accumulation of 14α-methyl sterols, which are toxic to the fungal cell . The downstream effects include disruption of cell membrane function and structure, inhibition of cell growth and replication, and ultimately cell death .

Pharmacokinetics

Hydrogen bonding can enhance solubility and permeability, which can potentially improve absorption and distribution . .

Result of Action

The compound’s action results in the disruption of the fungal cell membrane and inhibition of cell growth and replication . This leads to the death of the fungal cells . Therefore, the compound exhibits antimicrobial activities, with some derivatives found to possess good or moderate activities against certain bacterial strains .

Safety and Hazards

Propiedades

IUPAC Name |

2-[2-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2S/c17-10-7-3-1-2-4-8(7)11(18)16(10)6-5-9-13-12(19)15-14-9/h1-4H,5-6H2,(H2,13,14,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYSWWVEIHWRHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC(=S)NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B3022452.png)

![{[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid](/img/structure/B3022454.png)

![3-[({5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid](/img/structure/B3022455.png)

![2-[(3-Methylbenzyl)thio]acetohydrazide](/img/structure/B3022459.png)

![Methyl [(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]-acetate](/img/structure/B3022464.png)

![Methyl [1-(2-furoyl)piperidin-4-YL]acetate](/img/structure/B3022465.png)

![methyl {(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B3022466.png)

![Methyl 9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylate](/img/structure/B3022471.png)